(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of (S)-5-oxopyrrolidine-2-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: The racemic mixture containing both enantiomers.
Uniqueness
(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in research focused on stereochemistry and chiral drug development.
Properties
CAS No. |
63438-53-9 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2S)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-9(2)7(11)5-3-4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 |
InChI Key |
XANBEQKZEYIHTQ-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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